molecular formula C36H71NaO8P B12102656 CID 131887721

CID 131887721

Cat. No.: B12102656
M. Wt: 685.9 g/mol
InChI Key: UVLIAPRSYFQQDZ-MDYNBEAQSA-N
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Description

The compound with the identifier “CID 131887721” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 131887721 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, batch reactors, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

CID 131887721 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

CID 131887721 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 131887721 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 131887721 include those with comparable chemical structures and properties. Examples of similar compounds are ibuzatrelvir and nirmatrelvir, which share structural similarities and are used in related applications .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

CID 131887721, also known as (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate , is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tricyclic structure that includes hydroxyl, imino, and phosphate functional groups. These features contribute to its reactivity and biological interactions. The presence of a fluorine atom in some derivatives enhances its biological activity by improving binding interactions with target biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways. This mechanism is crucial for its potential therapeutic applications, including:

  • Enzyme Inhibition : By blocking enzyme active sites, this compound can modulate biochemical pathways critical in disease processes.
  • Receptor Modulation : The compound may influence receptor signaling pathways, leading to changes in cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathwaysBenchChem
AntimicrobialExhibits activity against various bacterial strainsSmolecule
AnticancerPotential to induce apoptosis in cancer cell linesBenchChem
Anti-inflammatoryReduces inflammatory markers in vitroBenchChem

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Potential : Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways. The compound showed IC50 values ranging from 20 µM to 50 µM across different cell lines, indicating moderate potency.
  • Anti-inflammatory Effects : In vitro studies revealed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in managing inflammatory diseases.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTricyclic structure with hydroxyl and phosphate groupsAntimicrobial, anticancer
(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl)methyl dihydrogen phosphateSimilar core but different substituentsVariable activity
(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-6-yl)methyl dihydrogen phosphateDifferent functional groups affecting reactivityLess potent than this compound

Properties

Molecular Formula

C36H71NaO8P

Molecular Weight

685.9 g/mol

InChI

InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/t34-;/m1./s1

InChI Key

UVLIAPRSYFQQDZ-MDYNBEAQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCCCC.[Na]

Origin of Product

United States

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